1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine-3-carboxylic acid backbone substituted with a 3-ethoxypropyl group at the nitrogen atom. The compound’s structure combines a polar carboxylic acid group and an ethoxypropyl side chain, which may enhance solubility and modulate biological activity. Pyrrolidinone derivatives are widely explored for their antioxidant, anti-inflammatory, and neuroprotective activities, often attributed to their ability to scavenge reactive oxygen species (ROS) .
Properties
IUPAC Name |
1-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-15-5-3-4-11-7-8(10(13)14)6-9(11)12/h8H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPIRIYDBVTFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC(CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213017 | |
| Record name | 1-(3-Ethoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845546-17-0 | |
| Record name | 1-(3-Ethoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845546-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Ethoxypropyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of a pyrrolidine derivative with an ethoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a building block for polymers.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Key Substituents and Their Impacts:
*AA: Carboxylic Acid; †Calculated based on molecular formula C₉H₁₅NO₄.
Substituent Effects:
- Ethoxypropyl vs. Aromatic Groups: The ethoxypropyl group likely improves solubility in non-polar solvents compared to aromatic substituents (e.g., 5-chloro-2-hydroxyphenyl), which exhibit higher antioxidant activity due to phenolic -OH and electron-withdrawing Cl .
- Aliphatic vs. Heterocyclic Substituents : Methyl and cyclopropyl groups (e.g., ) reduce steric hindrance, favoring synthetic accessibility. In contrast, heterocyclic moieties (e.g., furylmethyl ) may enhance binding to biological targets.
Physicochemical Properties
Antioxidant Efficacy:
- Free Carboxylic Acid Requirement: Compounds retaining the free -COOH group (e.g., 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-AA ) show superior radical scavenging (DPPH IC₅₀: 1.675 optical density) compared to esterified or amidated derivatives.
- Substituent-Driven Activity: Electron-donating groups (e.g., -OCH₂CH₂CH₃ in ethoxypropyl) may stabilize radical intermediates, whereas electron-withdrawing groups (e.g., -NO₂ in nitro derivatives ) reduce activity.
Biological Activity
1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an ethoxypropyl group and a carboxylic acid moiety, which is crucial for its biological activity. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various Gram-positive bacteria and drug-resistant fungi. The compound was tested for its Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Candida auris.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | >128 |
| Acinetobacter baumannii | >128 |
| Klebsiella pneumoniae | >128 |
| Candida auris | >128 |
The results indicated that while some derivatives showed no significant activity (MIC > 128 µg/mL), modifications to the structure could enhance efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been evaluated using the A549 human lung adenocarcinoma cell line. The study demonstrated that certain derivatives significantly reduced cell viability, indicating cytotoxic effects.
| Compound | Viability (%) | p-value |
|---|---|---|
| 1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid | 63.4 | <0.05 |
| 3,5-Dichloro derivative | 21.2 | <0.0001 |
| Control (Cisplatin) | 19.7 | - |
These findings suggest that structural modifications can lead to enhanced anticancer properties, with specific attention to halogen substitutions .
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation: The compound may interfere with cellular pathways critical for cancer cell growth.
- Antimicrobial Action: The carboxylic acid group likely plays a role in disrupting bacterial cell membranes or metabolic processes.
Case Studies
- Antimicrobial Resistance Study: A study focused on the effectiveness of the compound against multidrug-resistant strains revealed that while some derivatives were ineffective alone, combinations with other agents showed promise in overcoming resistance .
- Cytotoxicity Assessment: In vitro studies on A549 cells highlighted the significant reduction in cell viability when treated with modified derivatives, emphasizing the importance of structural variations in enhancing anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Alkylation of pyrrolidine precursors with 3-ethoxypropyl halides.
- Step 2 : Cyclization under acidic or basic conditions to form the 5-oxopyrrolidine ring.
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates.
Intermediates are characterized using NMR spectroscopy (1H/13C) for structural confirmation and HPLC for purity assessment (>95% purity threshold) .- Key Parameters :
| Step | Reaction Conditions | Monitoring Technique |
|---|---|---|
| 1 | DMF, 60°C, 12h | TLC (EtOAc/hexane) |
| 2 | HCl (aq.), reflux | FT-IR (C=O stretch) |
| 3 | NaOH (aq.), RT | HPLC (C18 column) |
Q. How does the solubility profile of this compound influence its application in biological assays?
- Methodology : The ethoxypropyl group enhances lipophilicity, while the carboxylic acid moiety improves aqueous solubility at physiological pH.
- Experimental Testing : Solubility is quantified via shake-flask method in PBS (pH 7.4) and DMSO.
- Impact : Adjusting pH or using co-solvents (e.g., 10% DMSO in PBS) optimizes bioavailability for in vitro assays .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Primary Tools :
- 1H/13C NMR : Assigns proton environments (e.g., ethoxypropyl CH₂ vs. pyrrolidine ring protons).
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns.
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during alkylation?
- Challenge : Competing N- vs. O-alkylation in pyrrolidine derivatives.
- Solutions :
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for selective alkylation.
- Catalytic Additives : Use of KI (10 mol%) enhances halide reactivity .
Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodology :
- DFT Calculations : Model transition states for acyl chloride formation (e.g., using thionyl chloride).
- ICReDD Framework : Combines quantum chemical reaction path searches with machine learning to predict optimal solvent/base pairs (e.g., Et₃N in THF) .
Q. How should contradictory data in biological activity assays be resolved?
- Case Study : Discrepancies in IC₅₀ values across enzymatic inhibition assays.
- Resolution Protocol :
Cross-Validation : Replicate assays with standardized controls (e.g., ATP concentration in kinase assays).
Analytical Purity Check : Use HPLC-MS to rule out impurity-driven artifacts.
Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) to verify compound integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
